Brasilicardin C

Description

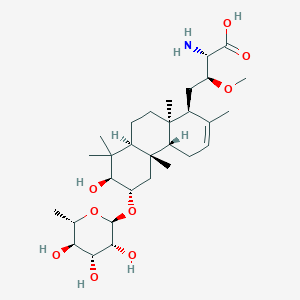

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H51NO9 |

|---|---|

Molecular Weight |

569.7 g/mol |

IUPAC Name |

(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-7-hydroxy-2,4b,8,8,10a-pentamethyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |

InChI |

InChI=1S/C30H51NO9/c1-14-8-9-20-29(5,16(14)12-17(38-7)21(31)26(36)37)11-10-19-28(3,4)25(35)18(13-30(19,20)6)40-27-24(34)23(33)22(32)15(2)39-27/h8,15-25,27,32-35H,9-13,31H2,1-7H3,(H,36,37)/t15-,16-,17-,18-,19+,20-,21-,22-,23+,24+,25+,27-,29-,30+/m0/s1 |

InChI Key |

LUNXVGWMJOCBHF-OJFBMAEFSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)O)O |

Synonyms |

brasilicardin C |

Origin of Product |

United States |

Scientific Research Applications

Biological Properties

Immunosuppressive Activity

Brasilicardin C has been studied for its immunosuppressive properties, which are crucial for applications in organ transplantation and autoimmune diseases. Research indicates that this compound exhibits potent immunosuppressive activity, comparable to that of established drugs like cyclosporin A. In vitro assays have demonstrated that this compound can inhibit T cell proliferation, making it a candidate for further development as an immunosuppressant .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been assessed in various cell lines. Studies show that while it is effective against certain lymphocyte models, its cytotoxic effects are significantly lower than those of conventional immunosuppressants. This selectivity is advantageous as it may lead to fewer side effects in clinical applications .

Therapeutic Applications

Organ Transplantation

Given its potent immunosuppressive properties, this compound holds promise as a therapeutic agent in organ transplantation. Its ability to selectively inhibit T cell activation could reduce the risk of transplant rejection while minimizing adverse effects commonly associated with current immunosuppressants .

Cancer Treatment

Emerging evidence suggests that this compound may also play a role in cancer therapy. The compound's interaction with lymphocyte activity could be harnessed to modulate immune responses against tumors. Further research is needed to explore this application fully .

Case Studies

Chemical Reactions Analysis

Core Skeleton Construction via Cyclization Strategies

The tricyclic perhydrophenanthrene framework of Brasilicardin C is synthesized through strategic cyclization methods:

-

Intramolecular Michael Addition : The ABC-ring system is established via diastereoselective intramolecular Michael cyclization of a Weinreb amide precursor. This step forms the strained trans/syn/trans geometry with two quaternary stereocenters .

-

Diels-Alder/Reductive Methylation : A trans-fused bicyclic α-cyano-α,β-enone undergoes Diels-Alder reaction followed by reductive angular methylation to install the 8,10-dimethyl groups .

Key Cyclization Data

Glycosylation of the C2 Alcohol

The L-rhamnose unit is introduced via stereocontrolled glycosylation:

-

Schmidt Glycosylation : Using a glycosyl trichloroacetimidate donor and TMSOTf promoter, the C2 hydroxyl group of the tricyclic core is glycosylated. This step proceeds with moderate regioselectivity (C2:C3 = 2:1) and requires excess donor (3 equiv) for optimal conversion .

Glycosylation Conditions

| Donor | Promoter | Equiv Donor | Regioselectivity (C2:C3) | Yield (C2 Product) | Source |

|---|---|---|---|---|---|

| Trichloroacetimidate (GlcNAc) | TMSOTf | 3.0 | 2:1 | 25% (57% brsm) | |

| Rhamnosyl imidate | TMSOTf | 1.4 | 2:1 | 20% |

Amino Acid Moiety Installation

The (2S,3S)-2-amino-3-methoxybutanoic acid side chain is appended through:

-

Anti-Selective Aldol Reaction : A boron-mediated aldol reaction between a methyl ketone and aldehyde precursor achieves anti-selectivity (dr > 10:1) .

-

Protection/Deprotection : Sequential Cbz protection of the amino group and benzyl ester formation ensure chemoselective coupling .

Functional Group Transformations

-

Sharpless Asymmetric Dihydroxylation : Introduces vicinal diols with >90% ee during early-stage synthesis of intermediates .

-

Selective Reductions : Dibal-H reduces amides to amines without affecting ester functionalities .

-

Global Deprotection : A one-pot sequence using Pd/C (H₂) and TFA removes benzyl and Cbz groups, yielding the final product .

Deprotection Efficiency

| Protecting Groups | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cbz, Benzyl ester | Pd/C, H₂; TFA | 85% | >95% |

Semi-Synthetic Modifications

This compound is accessible via semi-synthesis from brasilicardin E aglycone:

-

Heterologous Biosynthesis : Engineered Streptomyces strains produce brasilicardin E aglycone (1151 mg/L) .

-

Chemical Glycosylation : The aglycone undergoes glycosylation and amino acid coupling as described above .

Structural Stability and Reactivity

Preparation Methods

Construction of the Terpenoid Core

The synthesis commenced with the preparation of a trans-fused bicyclic α-cyano-α,β-enone, which underwent a Diels-Alder/reductive angular methylation sequence to establish the 8,10-dimethyl-trans/syn/trans-perhydrophenanthrene skeleton. This step introduced two quaternary stereocenters with high fidelity, leveraging the conformational rigidity of the enone system to enforce stereochemical outcomes.

Stereoselective Glycosylation

A major challenge lay in the regioselective glycosylation of the C2 alcohol with L-rhamnose. Initial attempts using peracetyl glycosyl fluoride donors resulted in undesired C3-glycosylation and bis-glycosylation products. To circumvent this, the C3 alcohol was temporarily protected with a methoxyacetyl group, enabling selective C2-glycosylation via Yu’s gold-catalyzed coupling with glycosyl o-cyclopropylethynylbenzoate (56). This method delivered the desired rhamnose-linked intermediate (62) in 94% yield , with complete α-selectivity.

Amino Acid Installation and Global Deprotection

The amino acid moiety was introduced through asymmetric alkylation of a hydroxypinanone-derived chiral Schiff base, followed by Fmoc protection. Final global deprotection using aqueous lithium hydroxide removed acetyl, methoxyacetyl, and Fmoc groups without degrading the sensitive rhamnose unit, yielding this compound in 43% overall yield for the final three steps.

Semi-Synthetic Approaches to this compound

Recent advances in metabolic engineering have enabled semi-synthetic routes to this compound, circumventing the labor-intensive total synthesis. Schiefer et al. (2021) developed a heterologous expression system in Streptomyces griseus to produce brasilicardin aglycone (5), a key biosynthetic intermediate. This strain achieved titers of 305 mg/L of this compound aglycone, which was subsequently converted to this compound via a five-step chemical sequence:

-

Glycosylation of the aglycone with peracetylated L-rhamnose using gold(I) catalysis.

-

Selective deprotection of acetyl groups under mild basic conditions.

-

Amino acid coupling via mixed carbonate activation.

This semi-synthetic approach reduced the total step count to 15 steps , with an overall yield of 28% from the aglycone.

Key Innovations in Stereochemical Control

Intramolecular Conjugate Addition

A unified strategy for brasilicardins A–D employed intramolecular conjugate additions of Weinreb amides and (Z)-vinyl copper species to construct the ABC-ring system. For this compound, this method ensured precise installation of the anti/syn/anti fusion, achieving >20:1 diastereomeric ratios at critical junctures.

Q & A

Q. What are the key structural characteristics of Brasilicardin C, and how are they experimentally validated?

this compound (BraC), a congener of Brasilicardin A (BraA), shares a core structure comprising a tricyclic diterpene skeleton linked to sugar moieties and amino acid residues. Structural characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and connectivity of the tricyclic core and substituents .

- High-Resolution Mass Spectrometry (HR-MS) : For molecular formula determination (e.g., BraA: C₄₅H₆₈N₂O₁₆, MW 892) .

- UV-Vis Spectroscopy : Identifies chromophores (e.g., BraA shows λmax at 212, 239, and 300 nm in methanol) .

- X-ray Crystallography : Optional for absolute configuration confirmation if crystallizable .

Q. What experimental models are used to study this compound biosynthesis in non-native hosts?

Heterologous expression in Amycolatopsis japonicum is a standard model due to its genetic tractability and compatibility with Actinomycetota-derived biosynthetic gene clusters (BGCs). Key steps include:

- Fosmid Cloning : Transfer of the Bra-BGC (e.g., fosmid bcaAB01) into A. japonicum .

- Gene Deletion/Overexpression : Use of plasmids like pIJ10257 (e.g., bra12 deletion reduces BraC production by 100%, while overexpression increases it by 296%) .

- HPLC/MS Monitoring : Quantifies congeners in culture extracts (e.g., BraC vs. BraA ratios under regulatory perturbations) .

Advanced Research Questions

Q. How do transcriptional regulators Bra12 and SdpR form a dual regulatory network controlling this compound production?

Bra12 and SdpR exhibit antagonistic effects on Bra-BGC expression:

- Bra12 : A pathway-specific activator binding bra0-bra1 promoters. Overexpression increases congener yields by 296%, while deletion abolishes production .

- SdpR : A global repressor binding bra1 promoter. Deletion elevates production by 397%, while overexpression reduces it by 64% . Methodological Validation :

- Electrophoretic Mobility Shift Assay (EMSA) : Confirms DNA-protein binding (e.g., Bra12 binds bra0 promoter) .

- Luminescence Reporter Strains : Quantifies promoter activity under regulatory perturbations (e.g., sdpR deletion increases bra1 transcription 3.5-fold) .

Q. How can researchers resolve contradictory data on brasilicardin congener yields across heterologous systems?

Discrepancies often arise from host-specific metabolic bottlenecks or regulatory cross-talk. Strategies include:

- Comparative Metabolomics : Identifies rate-limiting precursors (e.g., nitrogen sources in A. japonicum vs. N. terpenica) .

- RNA-Seq Profiling : Detects off-target gene expression in heterologous hosts (e.g., unintended activation of stress-response pathways) .

- Co-culture Experiments : Tests interspecies interactions (e.g., N. terpenica co-cultured with A. japonicum to restore native regulatory cues) .

Q. What statistical frameworks are recommended for analyzing brasilicardin production variability in replicate experiments?

- ANOVA with Post-Hoc Tests : Compares means across multiple strains (e.g., ΔsdpR vs. wild-type yields) .

- Error Propagation Models : Accounts for technical variability in HPLC/MS peak integration .

- Power Analysis : Determines sample sizes required to detect ≥20% yield differences (α=0.05, β=0.8) .

Data Contradiction Analysis

Q. Why do some studies report conflicting roles for Bra12 in brasilicardin biosynthesis?

Early studies using native N. terpenica reported minimal Bra12 effects due to poor genetic manipulation efficiency. Later heterologous studies in A. japonicum revealed its essentiality, highlighting host-specific limitations . Resolution Strategies :

- Cross-Validation : Repeat experiments in both native and heterologous systems .

- CRISPR Interference (CRISPRi) : Titrates Bra12 expression in N. terpenica to bypass genetic instability .

Methodological Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.